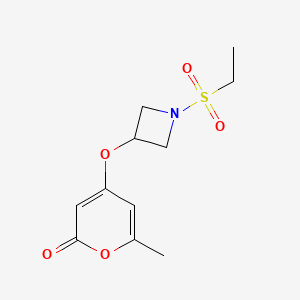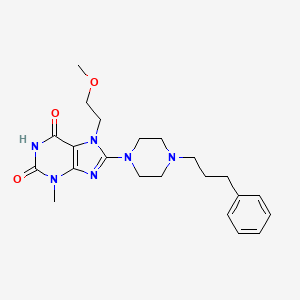
1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H8BrF. It is a derivative of benzene, featuring a bromine atom and a fluoropropenyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(3-fluoroprop-1-en-2-yl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Addition Reactions: The double bond in the fluoropropenyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Addition: Reagents such as hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, Cl2).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like 1-fluoro-3-(3-fluoroprop-1-en-2-yl)benzene.
Addition Products: Compounds like 1-bromo-3-(3,3-dihalopropyl)benzene.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkanes or alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene involves its interaction with various molecular targets. The bromine and fluoropropenyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparación Con Compuestos Similares
1-Bromo-3-phenylpropane: Similar structure but lacks the fluorine atom.
(E)-3,3,3-trifluoroprop-1-en-1-yl)benzene: Contains a trifluoromethyl group instead of a single fluorine atom.
1-Bromo-3-(3-chloroprop-1-en-2-yl)benzene: Similar structure with a chlorine atom instead of fluorine
Uniqueness: 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Propiedades
IUPAC Name |
1-bromo-3-(3-fluoroprop-1-en-2-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5H,1,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOQJBNGYWSWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CF)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2784434.png)


![1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2784438.png)
![Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B2784441.png)
![1-(5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2784443.png)
![N-cyclohexyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2784447.png)
![7-bromo-4-(2-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2784448.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride](/img/structure/B2784449.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide](/img/structure/B2784452.png)
![ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2784454.png)
![N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2784455.png)

![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2784457.png)
